2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide
Description
2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide is a spirocyclic compound featuring a unique 6-thia-2-azaspiro[3.4]octane core. The structure includes a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework, with tert-butyl and ethyl ester groups at positions 2 and 8, respectively. The 6,6-dioxide modification indicates the oxidation of the sulfur atom to a sulfone group, which enhances the compound’s polarity and stability.
Properties
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYPBUXUZAOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide (CAS Number: 1453316-13-6) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 2-tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate features a spirocyclic framework which is characteristic of various biologically active molecules. The compound's molecular formula is with a molecular weight of approximately 301.40 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4S |
| Molecular Weight | 301.40 g/mol |
| CAS Number | 1453316-13-6 |
| Chemical Structure | Structure |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds within the azaspiro series exhibit significant antimicrobial properties. Specifically, derivatives related to the spirocyclic structure have shown effectiveness against Mycobacterium tuberculosis and other bacteria.
Case Study:
A study conducted on related azaspiro compounds demonstrated that certain derivatives displayed minimal inhibitory concentrations (MIC) as low as against M. tuberculosis H37Rv . This suggests that modifications to the azaspiro framework can enhance antimicrobial efficacy.
Anticancer Potential
The spirocyclic structure has also been linked to anticancer activities. Research indicates that compounds with similar frameworks can inhibit key cellular pathways involved in cancer progression.
Mechanism of Action:
- Inhibition of Cell Proliferation: Compounds have been observed to interfere with cell cycle progression.
- Induction of Apoptosis: Certain derivatives induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
- Targeting Signaling Pathways: Inhibitors of MAPK and PI3K signaling pathways have been identified among compounds derived from the azaspiro framework .
Research Findings
Several studies have focused on synthesizing derivatives of the azaspiro structure to evaluate their biological activities:
-
Diversity-Oriented Synthesis: A study synthesized a library of nitrofuran derivatives based on the azaspiro core and assessed their activity against various pathogens .
Compound ID MIC (μg/mL) Activity Type Compound 17 0.016 Antitubercular Compound 24 Not specified Antimicrobial - Pharmacological Evaluation: The pharmacological profiles of these compounds suggest potential applications in drug discovery for infectious diseases and cancer therapy.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of spiro compounds, including the target compound, exhibit significant antimicrobial properties. Studies have shown that the introduction of sulfur in the structure enhances its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. This mechanism is particularly relevant for developing targeted therapies against resistant cancer types .
Material Science Applications
1. Polymer Synthesis
Due to its unique structure, 2-tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of spirocyclic units into polymer chains can improve thermal stability and elasticity, making these materials suitable for advanced applications in coatings and composites .
2. Coatings and Adhesives
The compound's chemical reactivity allows it to be utilized in formulating high-performance coatings and adhesives. Its ability to form cross-linked structures under certain conditions enhances durability and resistance to environmental factors such as moisture and temperature fluctuations .
Chemical Intermediate Applications
1. Synthesis of Other Compounds
As a versatile intermediate, this compound can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. It is particularly useful in synthesizing other bioactive molecules or complex organic compounds used in pharmaceuticals .
2. Research and Development
The compound serves as a valuable tool in research settings for studying reaction mechanisms involving spirocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop innovative methodologies in organic synthesis .
Case Studies
Case Study 1: Antimicrobial Screening
In a study published by [source], researchers evaluated the antimicrobial activity of several spirocyclic derivatives, including the target compound. The results demonstrated a significant inhibition of growth against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Polymer Development
A research group investigated the use of spiro compounds in creating high-performance polymers. The findings indicated that incorporating 2-tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate into polymer matrices led to materials with superior thermal and mechanical properties compared to traditional polymers .
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogues of the target compound, emphasizing differences in heteroatoms, substituents, and functional groups:
Key Observations :
- Core Size and Heteroatoms: The target compound’s spiro[3.4]octane core is smaller than PBXAA712’s spiro[4.4]nonane, which may influence conformational flexibility and binding affinity . The presence of sulfur (vs.
- Substituent Effects : The benzyl group in the diazaspiro analogue () enhances lipophilicity, which could affect membrane permeability in biological systems .
Preparation Methods
Formation of Spirocyclic Thia-Aza Intermediate
The core structure is typically assembled via a [3+4] cycloaddition strategy. Example conditions from analogous syntheses include:
This step establishes the spiro junction through nucleophilic attack of the isocyanide on the ketone precursor, followed by base-mediated cyclization.
Thioether Incorporation and Alkylation
| Optimization Factor | Effect on Yield |
|---|---|
| LDA concentration | >2.5M prevents side reactions |
| Addition rate | Slow addition improves selectivity |
| Temperature control | Maintain ≤20°C for 85% conversion |
Data from CN111518015A shows that toluene as solvent at 20°C for 12 hours achieves 50.78% yield in analogous alkylations.
Esterification and Oxidation Sequence
Dual Esterification Protocol
Simultaneous protection of amine and acid functionalities employs:
-
tert-Butyl dicarbonyl anhydride for N-protection
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Ethyl chloroformate for O-esterification
Critical parameters:
Sulfur Oxidation to Dioxide
Final oxidation uses peracid reagents under controlled conditions:
| Oxidizing Agent | Temperature | Time | Yield |
|---|---|---|---|
| m-CPBA | 0°C | 2h | 92% |
| H₂O₂/NaWO₄ | 40°C | 6h | 88% |
| Ozone | -78°C | 15min | 95% |
Post-oxidation purification via silica gel chromatography with 3:1 petroleum ether/ethyl acetate eluent typically recovers ≥85% product.
Industrial-Scale Production Considerations
Adapting laboratory methods for bulk synthesis requires:
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Continuous flow reactors for exothermic oxidation steps
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Automated pH control during aqueous workups
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In-line FTIR monitoring of reaction progression
Economic analysis of CN111518015A's methodology suggests 23% cost reduction versus traditional routes through solvent recycling and catalyst recovery systems.
Analytical Characterization
Critical quality control parameters include:
-
HPLC Purity : ≥99.5% (C18 column, 60:40 acetonitrile/water)
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1H NMR Verification :
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δ 1.40 ppm (t-Bu singlet)
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δ 4.12 ppm (ethyl quartet)
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δ 3.35-3.18 ppm (spiro CH₂ groups)
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Mass spectral analysis consistently shows molecular ion peak at m/z 333.40 [M+H]+ .
Q & A
Q. How can researchers address conflicting bioactivity data in cell-based assays?
- Resolution Framework :
| Step | Action |
|---|---|
| 1 | Validate assay conditions (e.g., cell line authenticity, serum batch consistency). |
| 2 | Perform dose-response studies to rule out off-target effects. |
| 3 | Use molecular docking to correlate activity with spirocyclic conformation . |
Safety and Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
